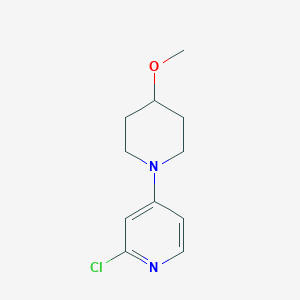
2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine” can be achieved through several methods. One method involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine” can be represented by the SMILES stringCOc1ccnc(Cl)c1 . The InChI key for this compound is PMTPFBWHUOWTNN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine” include a refractive index of n20/D 1.5400 (lit.) . The boiling point is 224-225 °C (lit.) , and the density is 1.258 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Enhanced Dienophilicity in Pyridyne Derivatives
Research has demonstrated the enhanced dienophilicity of 4-methoxy analogues of 2,3-pyridyne, including those similar to 2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine. These analogues exhibit significant reactivity in [4+2] cycloaddition reactions, showcasing their potential in synthesizing complex organic structures. Such findings are crucial for developing synthetic methodologies in organic chemistry, especially for constructing cyclic compounds and natural product synthesis (Connon & Hegarty, 2004).
Synthesis and Antinociceptive Activity
Derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, structurally related to the compound of interest, have been synthesized and evaluated for their analgesic properties. This research highlights the potential therapeutic applications of these compounds in pain management, expanding the scope of medicinal chemistry research to include novel analgesics (Rádl et al., 2010).
Spectroscopic and Structural Analysis
Structural and spectroscopic analyses of monoalkylated 4'-aryl-substituted terpyridines, which share a structural motif with 2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine, provide insight into the electronic and geometric configurations of these compounds. Such studies are fundamental for understanding the physicochemical properties of pyridine derivatives, facilitating their application in material science, catalysis, and as ligands in coordination chemistry (Schulz et al., 2004).
Conversion to Pyrrolidines
The conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, through reactions involving boron(III) bromide, showcases the chemical transformations applicable to methoxypiperidinyl pyridines. This reaction is notable for its rarity and demonstrates the versatility of piperidine derivatives in synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Tehrani et al., 2000).
Photophysical Evaluation of Pyridine Derivatives
Studies on 2-methoxy and 2-morpholino pyridine compounds, including those related to 2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine, have unveiled their potential as highly emissive fluorophores in both solution and solid states. These findings are significant for the development of new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent markers (Hagimori et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methoxypiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-10-3-6-14(7-4-10)9-2-5-13-11(12)8-9/h2,5,8,10H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVFKUCJEUJMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxypiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
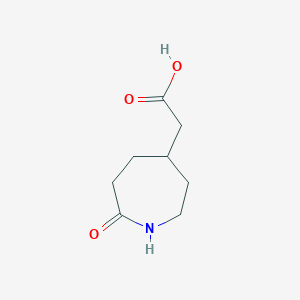
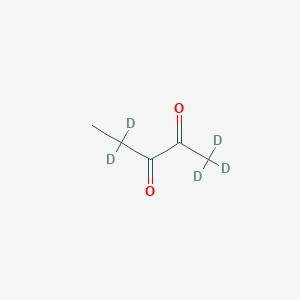
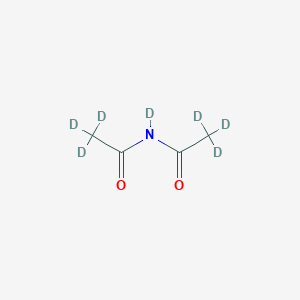
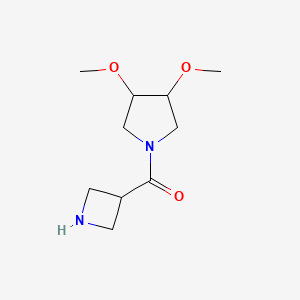

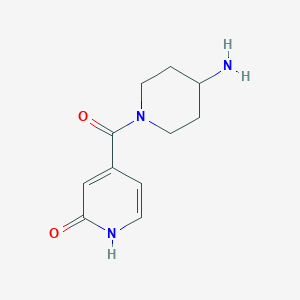
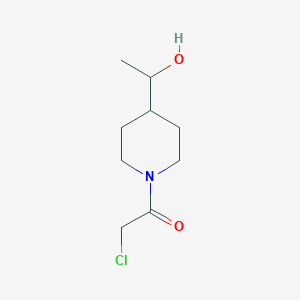

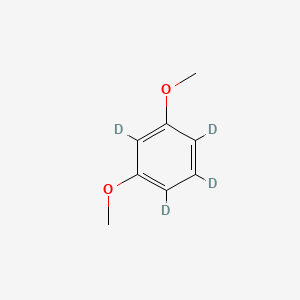

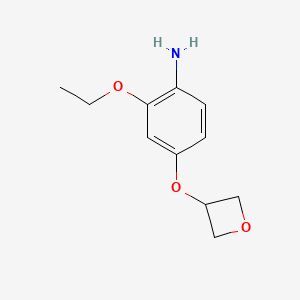
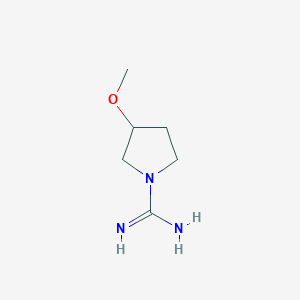
![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)